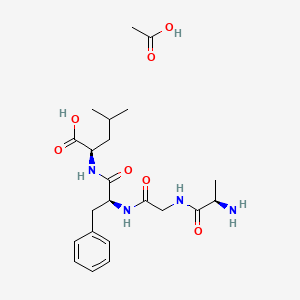
Des-tyr1,(D-ala2, D-leu5)-enkephalin*ace tate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐是一种合成的脑啡肽类似物,脑啡肽是一种天然存在的肽,在体内起内源性阿片类药物的作用。 这种化合物以其对阿片类受体的亲和力和选择性高而闻名,使其成为科学研究中的宝贵工具,特别是在疼痛和镇痛机制的研究中 .
准备方法
合成路线及反应条件
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐的合成通常涉及固相肽合成 (SPPS)。这种方法允许将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括以下步骤:
树脂负载: 将初始氨基酸连接到树脂上。
脱保护: 去除氨基酸上的保护基团。
偶联: 使用偶联试剂(如 HBTU 或 DIC)添加序列中的下一个氨基酸。
重复: 重复步骤 2 和 3,直到完成所需的肽序列。
裂解: 使用裂解混合物(通常包含三氟乙酸 (TFA))将肽从树脂上裂解并脱保护。
工业生产方法
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐的工业生产遵循类似的原理,但规模更大。自动化肽合成器通常用于提高效率和一致性。 通过高效液相色谱 (HPLC) 实现纯化,确保最终产品符合所需的纯度标准 .
化学反应分析
反应类型
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐可以发生各种化学反应,包括:
氧化: 如果存在甲硫氨酸残基,这种反应会影响它,导致形成亚砜或砜。
还原: 还原反应可用于修饰肽内的二硫键。
取代: 可以取代氨基酸残基,以创建具有不同特性的类似物。
常用的试剂和条件
氧化: 过氧化氢或甲酸等试剂。
还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 等还原剂。
取代: 氨基酸衍生物和 HBTU 或 DIC 等偶联试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所做的具体修饰。 例如,甲硫氨酸的氧化导致甲硫氨酸亚砜,而二硫键的还原产生游离的硫醇基团 .
科学研究应用
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐具有广泛的科学研究应用:
化学: 用作研究肽合成和修饰技术的模型化合物。
生物学: 研究阿片类受体在各种生理过程中的作用。
医学: 探索其在疼痛管理和成瘾治疗中的潜在治疗应用。
工业: 用于开发新的止痛药和阿片类受体调节剂.
作用机制
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐通过结合阿片类受体(主要是 delta 和 mu 受体)发挥作用。这种结合抑制神经递质(如 P 物质和谷氨酸)的释放,这些神经递质参与疼痛传递。 这些受体的激活还会触发细胞内信号通路,导致镇痛作用 .
相似化合物的比较
类似化合物
D-丙氨酸2,D-亮氨酸5-脑啡肽: 另一种合成类似物,具有类似的特性,但受体选择性不同。
亮氨酸脑啡肽: 一种天然存在的脑啡肽,氨基酸序列略有不同。
甲硫氨酸脑啡肽: 另一种内源性阿片类肽,具有不同的受体结合特性。
独特性
去酪氨酸1,(D-丙氨酸2,D-亮氨酸5)-脑啡肽乙酸盐的独特性在于它对 delta 阿片类受体的高选择性及其对酶降解的抵抗力,使其成为研究阿片类受体功能和开发新型止痛药的宝贵工具 .
属性
CAS 编号 |
94825-17-9 |
|---|---|
分子式 |
C22H34N4O7 |
分子量 |
466.5 g/mol |
IUPAC 名称 |
acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H30N4O5.C2H4O2/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21;1-2(3)4/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29);1H3,(H,3,4)/t13-,15+,16-;/m1./s1 |
InChI 键 |
POCSHNDUXQGTFY-YFBGFLEQSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)N.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















